2-(2,2-dimethylpropanoyl)-N-(5-methylisoxazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
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Description
2-(2,2-dimethylpropanoyl)-N-(5-methylisoxazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.14092740 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities and Applications
Sulfonamides, including structures similar to 2-(2,2-dimethylpropanoyl)-N-(5-methylisoxazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, are known for their wide range of biological activities. Recent advances in the design and development of sulfonamide hybrids have revealed their potential in pharmacological applications. These compounds have been identified to possess antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The versatility in the R and R' moieties of these sulfonamides allows for a considerable range of biological activities, showcasing their potential in developing novel therapeutic agents (Ghomashi et al., 2022).
Chemical Synthesis and Drug Design
The compound's core structure, tetrahydroisoquinoline, has been a key element in synthesizing potential drug analogs. Research focused on substituted tetrahydroisoquinolines has revealed their importance in developing agents to treat cancer, hepatitis C, central nervous system (CNS) disorders, and psychosis. These studies underscore the significance of the tetrahydroisoquinoline scaffold in medicinal chemistry and drug design (Bunce et al., 2012).
Enzyme Inhibition for Therapeutic Applications
Further research into 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, compounds related to the given chemical, has shown their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) in vitro. This enzyme is crucial in the biosynthesis of epinephrine from norepinephrine, indicating the potential therapeutic applications of these compounds in managing conditions related to epinephrine and norepinephrine imbalance (Blank et al., 1980).
Novel Synthesis Methods
Innovative synthesis methods for creating unsymmetrical polyhydroquinoline derivatives have been developed using sulfonamide-based catalysts. These methods offer a clean, simple, and efficient approach to synthesizing ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, highlighting the utility of sulfonamide compounds in facilitating organic synthesis (Khaligh, 2014).
Properties
IUPAC Name |
2-(2,2-dimethylpropanoyl)-N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-12-9-16(19-25-12)20-26(23,24)15-6-5-13-7-8-21(11-14(13)10-15)17(22)18(2,3)4/h5-6,9-10H,7-8,11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBUIENLPRUQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC3=C(CCN(C3)C(=O)C(C)(C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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